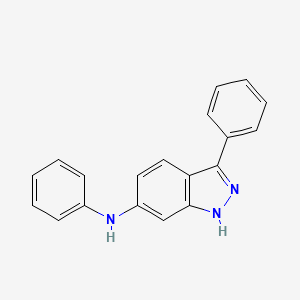

Phenyl-(3-phenyl-1H-indazol-6-yl)-amine

Description

Historical Context of Indazole Derivatives in Chemical Research

The journey of indazole and its derivatives in the realm of chemical science is a rich narrative of discovery and application. Indazole, a bicyclic aromatic heterocycle first described by Emil Fischer, is composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. researchgate.net While indazole derivatives are rarely found in nature, their synthetic counterparts have garnered immense attention due to a wide spectrum of pharmacological activities. nih.gov This has established the indazole nucleus as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov

Historically, research into indazole derivatives has led to the development of numerous therapeutic agents. nih.gov For instance, Benzydamine is utilized as a non-steroidal anti-inflammatory drug, while Granisetron serves as a serotonin (B10506) 5-HT3 receptor antagonist to combat chemotherapy-induced nausea. nih.govresearchgate.net The anticancer portfolio of indazole-based drugs is particularly noteworthy, including Axitinib for renal cell cancer, Niraparib for ovarian cancer, and Entrectinib for non-small cell lung cancer. nih.gov The diverse biological activities, which also include anti-HIV, antibacterial, and antihypertensive properties, have continuously fueled research into novel synthetic methodologies and applications for this versatile class of compounds. nih.govbeilstein-journals.org

Structural Features and Chemical Significance of Phenyl-(3-phenyl-1H-indazol-6-yl)-amine

The specific structure of this compound, featuring a disubstituted indazole core, dictates its chemical properties and potential applications. The molecule is comprised of a central 1H-indazole ring system with a phenyl group at the 3-position and a phenylamine group at the 6-position.

The indazole core can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.gov The position of the proton on one of the two nitrogen atoms in the pyrazole ring defines the tautomer. Extensive theoretical and experimental studies have demonstrated that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. This stability is attributed to the greater aromaticity of the 1H-indazole form, which possesses a benzenoid structure, in contrast to the quinonoid structure of the 2H-indazole. This tautomeric preference is a critical factor that influences the synthesis, reactivity, and biological interactions of indazole derivatives. nih.gov

The substituents on the indazole ring play a crucial role in modulating the molecule's properties. In this compound, the phenyl group at the 3-position and the phenylamine group at the 6-position are of particular significance.

Structure-activity relationship (SAR) studies on various indazole derivatives have provided insights into the effects of such substitutions. For instance, in a series of 3,6-disubstituted indazole derivatives, the nature of the substituents at these positions was found to be critical for their biological activity as hepcidin (B1576463) production inhibitors. nih.gov Similarly, research on 1H-indazole-3-amine derivatives has shown that the 1H-indazole-3-amine structure can act as an effective hinge-binding fragment in kinases. nih.govmdpi.com

The amino group at the 6-position is also a key feature. Studies on 6-aminoindazole derivatives have demonstrated their potential as anticancer agents. researchgate.netbenthamdirect.comdntb.gov.uarsc.orgnih.gov The substitution pattern on this amino group can significantly influence the cytotoxic activity and selectivity of the compounds. rsc.orgnih.gov The presence of a phenyl ring attached to this amine, as in this compound, introduces further steric and electronic factors that can influence its interaction with biological targets. The combination of substituents at both the 3- and 6-positions is a key area of investigation in the design of new indazole-based compounds with specific biological activities. nih.gov

Overview of Research Trajectories for this compound and Related Compounds

Research involving this compound and its analogues is driven by the established potential of the indazole scaffold in drug discovery and materials science.

The indazole scaffold is a cornerstone in modern molecular design, particularly in the field of medicinal chemistry. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an ideal platform for interacting with biological macromolecules, especially enzymes like kinases. The ability to introduce a wide variety of substituents at different positions of the indazole ring allows for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.

This has led to the development of numerous kinase inhibitors, where the indazole core often serves as a hinge-binding motif. nih.govmdpi.com Furthermore, the indazole structure is a bioisostere of other important heterocyclic systems, such as indole, which allows for its use in the design of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov The versatility of the indazole scaffold is also being explored in the development of agents targeting other biological pathways, including those involved in inflammation and neurodegenerative diseases.

The current academic research landscape for indazole derivatives, including those structurally related to this compound, is vibrant and multifaceted. A significant focus remains on the development of novel anticancer agents. researchgate.netnih.govbenthamdirect.comdntb.gov.uarsc.orgnih.gov Researchers are actively exploring new synthetic routes to create diverse libraries of indazole compounds and are employing computational modeling to guide the design of molecules with enhanced potency and selectivity. nih.gov

Future perspectives in this field are likely to involve the exploration of indazole derivatives for a broader range of therapeutic targets. The development of new catalytic methods for the regioselective functionalization of the indazole ring will continue to be a key area of synthetic research. beilstein-journals.org Moreover, the unique photophysical properties of some indazole derivatives may open up new avenues for their application in materials science, for example, as components in organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging. The continued investigation of the structure-property relationships of complex indazole derivatives like this compound will undoubtedly lead to new scientific discoveries and applications.

Structure

3D Structure

Properties

Molecular Formula |

C19H15N3 |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

N,3-diphenyl-1H-indazol-6-amine |

InChI |

InChI=1S/C19H15N3/c1-3-7-14(8-4-1)19-17-12-11-16(13-18(17)21-22-19)20-15-9-5-2-6-10-15/h1-13,20H,(H,21,22) |

InChI Key |

UCZOJYXXXUINID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=CC(=C3)NC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 3 Phenyl 1h Indazol 6 Yl Amine and Analogues

Retrosynthetic Analysis of the Phenyl-(3-phenyl-1H-indazol-6-yl)-amine Scaffold

A retrosynthetic analysis of this compound reveals that the molecule can be disconnected at the C-N bond of the amine at the 6-position and the C-C bond of the phenyl group at the 3-position. This approach simplifies the target molecule into a 6-amino-3-phenyl-1H-indazole intermediate. Further deconstruction of this intermediate points towards a substituted indazole core, which can be assembled from appropriately functionalized aniline (B41778) or benzonitrile (B105546) derivatives. This stepwise disconnection strategy allows for a modular and flexible approach to the synthesis, enabling the introduction of various substituents on the phenyl rings and the indazole core.

Classical and Modern Synthetic Approaches to the Indazole Core

The indazole ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into cyclization reactions to form the core ring structure and subsequent functionalization of the nitrogen and carbon atoms.

Cyclization Reactions for Indazole Ring Formation

The formation of the indazole ring is a critical step in the synthesis of this compound. A variety of cyclization strategies have been reported, with N-N bond-forming oxidative cyclization being a prominent method.

N–N Bond-Forming Oxidative Cyclization: This approach has recently gained attention for its efficiency in constructing the indazole nucleus. organic-chemistry.orgnih.govresearchgate.netacs.org One such method involves the oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.orgnih.govacs.org This transformation can be promoted by reagents like hydrogen peroxide in the presence of a catalyst, such as ammonium (B1175870) molybdate, to afford indazoles in good yields. organic-chemistry.org The reaction proceeds through the oxidation of the anilinic nitrogen to a nitroso intermediate, followed by an intramolecular nucleophilic attack and cyclization. organic-chemistry.org Another variation involves the copper-catalyzed oxidative cyclization of o-aminoaryl N-H ketimines, which are readily prepared from 2-aminobenzonitriles and organometallic reagents. researchgate.net This method utilizes molecular oxygen as the terminal oxidant. researchgate.net

The Cadogan reaction and its modifications represent another classical yet effective strategy for indazole synthesis through reductive cyclization of o-nitroarenes. researchgate.net This reaction typically employs trivalent phosphorus reagents to facilitate the deoxygenative cyclization. researchgate.netnih.gov

Furthermore, metal-free conditions for indazole synthesis have been developed. One such method involves the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine, providing a mild and scalable route to 1H-indazoles. nih.gov The reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine (B178648) also presents a practical, metal-free synthesis of indazoles. acs.org

| Starting Material | Reaction Type | Key Reagents | Product | Reference(s) |

| 2-Aminomethyl-phenylamines | N-N Bond-Forming Oxidative Cyclization | (NH4)2MoO4, H2O2 | Indazoles | organic-chemistry.orgnih.gov |

| o-Aminoaryl N-H Ketimines | Copper-Catalyzed Oxidative Cyclization | Cu(OAc)2, O2 | 1H-Indazoles | researchgate.net |

| o-Nitroarenes | Cadogan Reductive Cyclization | Trivalent Phosphorus Reagents | Indazoles | researchgate.netnih.gov |

| o-Aminobenzoximes | Metal-Free Cyclization | MsCl, Et3N | 1H-Indazoles | nih.gov |

| o-Fluorobenzaldehydes | Metal-Free Condensation/Cyclization | Hydrazine | Indazoles | acs.org |

Functionalization Strategies on the Indazole Nitrogen and Carbon Atoms

Once the indazole core is formed, further modifications can be introduced at its nitrogen and carbon atoms. The functionalization of the C3-position is particularly important for the synthesis of this compound.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the indazole scaffold. rsc.org This includes halogenation, which introduces a handle for subsequent cross-coupling reactions. For instance, N-bromosuccinimide (NBS) is widely used for the regioselective bromination at the C3-position of the indazole ring. chim.it Similarly, iodination can be achieved using iodine under basic conditions. chim.it Metal-free methods for the regioselective halogenation of 2H-indazoles have also been reported, offering an environmentally friendly approach. rsc.orgresearchgate.net

Alkylation and arylation reactions are also crucial for introducing desired substituents. While direct C3-alkylation can be challenging due to the nucleophilicity of the nitrogen atoms, methods using electrophilic indazoles have been developed. mit.edu For instance, a copper-hydride catalyzed C3-selective allylation of N-(benzoyloxy)indazoles has been reported to produce C3-allylated indazoles with high enantioselectivity. mit.edu

Introduction of Phenyl and Amine Moieties

The final steps in the synthesis of this compound involve the introduction of the phenyl group at the C3-position and the amine group at the C6-position.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are indispensable for the formation of C-C and C-N bonds in the synthesis of complex molecules like this compound.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a highly effective method for introducing the phenyl group at the C3-position of the indazole ring. researchgate.netmdpi.comnih.gov This reaction typically involves the coupling of a 3-haloindazole (e.g., 3-iodo- or 3-bromoindazole) with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. researchgate.netmdpi.comorganic-chemistry.org The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos can facilitate the coupling of challenging substrates, including unprotected indazoles. nih.gov

C-N Coupling: The introduction of the amine moiety at the C6-position is often achieved through a Buchwald-Hartwig amination reaction. youtube.comacs.org This palladium-catalyzed cross-coupling reaction involves the coupling of a 6-haloindazole with an aniline derivative. nih.govresearchgate.net Alternatively, a copper-catalyzed C-N coupling reaction can also be employed for the N-arylation of aminoindazoles. nih.gov

| Reaction Type | Reactants | Catalyst System | Bond Formed | Reference(s) |

| Suzuki Coupling | 3-Haloindazole, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh3)4, Pd2(dba)3/XPhos) | C-C | researchgate.netmdpi.comnih.govorganic-chemistry.org |

| Buchwald-Hartwig Amination | 6-Haloindazole, Aniline | Pd catalyst (e.g., Pd(OAc)2/BINAP) | C-N | youtube.comnih.govresearchgate.net |

| Copper-Catalyzed C-N Coupling | 6-Aminoindazole, Aryl boronic acid | Cu(OAc)2 | C-N | nih.gov |

Organocatalytic and Metal-Free Approaches

While transition-metal catalysis is dominant, there is a growing interest in developing organocatalytic and metal-free alternatives for the synthesis of substituted indazoles. These methods offer potential advantages in terms of cost, toxicity, and environmental impact.

Metal-free approaches for the formation of the indazole ring itself, as mentioned earlier, contribute to this goal. nih.govacs.org For the subsequent functionalization, direct C-H halogenation under metal-free conditions provides a green route to intermediates for further transformations. rsc.orgresearchgate.net The development of organocatalytic methods for C-C and C-N bond formation applicable to the indazole scaffold is an active area of research, aiming to provide even more sustainable synthetic routes.

Electrosynthesis Methods for Indazole Derivatives

Electrochemical synthesis has emerged as a powerful and environmentally friendly tool for the functionalization of heterocyclic compounds like indazole, offering mild and efficient reaction conditions. bohrium.com These methods avoid the need for harsh chemical oxidizing and reducing agents often used in traditional synthesis. bohrium.com The reactivity and outcome of electrochemical functionalization of indazoles are significantly influenced by factors such as the electric current, the nature of the electrolyte, and the type of cell used. bohrium.com

A variety of electrochemical functionalization methods for indazoles have been developed. For instance, researchers have reported the electrochemical N-1 alkylation of 1H-indazoles. bohrium.com Another approach involves the dehydroxylative N-1 alkylation of free 1H-indazoles. bohrium.com Metal-free strategies have also been successfully employed for the alkylation of 1H-indazoles. bohrium.com

The selective synthesis of 1H-indazoles and their corresponding N-oxides can be achieved electrochemically, with the cathode material determining the reaction's outcome. researchgate.netnih.gov Using a reticulated vitreous carbon cathode allows for the selective synthesis of a wide range of 1H-indazole N-oxides. researchgate.netnih.gov Conversely, when a zinc cathode is used, the electrosynthesis products are deoxygenated to N-heteroaromatics through cathodic cleavage of the N-O bond via paired electrolysis. researchgate.netnih.gov This electrochemical protocol is notable for its broad scope, tolerating both electron-rich and electron-poor substrates. nih.gov

Furthermore, electrochemical methods have been developed for the regioselective functionalization of the indazole core. A transition-metal- and external oxidant-free electrochemical method has been established for the C3–H sulfonylation of 2H-indazoles. acs.org This reaction proceeds at room temperature under ambient air, utilizing various sulfonyl hydrazides as the sulfonyl source to produce a range of sulfonylated indazole derivatives in high yields. acs.org Mechanistic studies suggest that this electrochemical process operates through a radical pathway. acs.org Other C-3 functionalizations include trifluoromethylation and acyloxylation. bohrium.com

A selection of electrochemical methods for the synthesis and functionalization of indazole derivatives is summarized in the table below.

| Reaction Type | Key Reagents/Conditions | Product Type | Yield | Citation |

| N-1 Alkylation | Electrochemical | N-1 alkylated 1H-indazoles | - | bohrium.com |

| Dehydroxylative N-1 Alkylation | Electrochemical, free 1H-indazoles | N-1 alkylated 1H-indazoles | - | bohrium.com |

| Metal-Free Alkylation | Electrochemical | Alkylated 1H-indazoles | - | bohrium.com |

| Selective N-Oxide Synthesis | Reticulated vitreous carbon cathode | 1H-indazole N-oxides | - | researchgate.netnih.gov |

| Deoxygenation to N-Heteroaromatics | Zinc cathode, paired electrolysis | 1H-indazoles | - | researchgate.netnih.gov |

| C3–H Sulfonylation | Sulfonyl hydrazides, undivided cell | C-3 sulfonylated 2H-indazoles | up to 92% | acs.org |

| C-3 Trifluoromethylation | CF3SO2Na | C-3 trifluoromethylated 2H-indazoles | - | bohrium.com |

| N1-Acylation | Acid anhydrides, electrochemical reduction | N1-acylated indazoles | - | organic-chemistry.org |

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of analogues of this compound, particularly those with complex three-dimensional structures, is a challenging yet crucial area of research. While specific methods for the named compound are not extensively detailed in the reviewed literature, the principles of stereoselective synthesis can be applied to create structurally complex indazole-containing molecules.

One notable example in the broader context of heterocyclic chemistry is the highly stereoselective synthesis of fused heterocycles with multiple stereocenters. rsc.org A described reaction sequence involves an internal redox reaction followed by an inverse electron-demand hetero-Diels–Alder (IEDHDA) reaction. rsc.org This method allows for the one-pot construction of complicated 6/7/6-fused heterocyclic systems with excellent control over stereoselectivity. rsc.org When alkenylidene barbiturates containing an allyl benzyl (B1604629) ether moiety are treated with a catalytic amount of Sc(OTf)3 and 2,2′-bipyridine, a cascade reaction occurs to yield the fused heterocyclic products in good yields and with high diastereoselectivity. rsc.org

This type of methodology, which creates multiple stereocenters in a single, controlled process, highlights a potential pathway for the synthesis of stereochemically rich analogues of this compound, should the appropriate precursors be designed. The development of such stereoselective routes is essential for exploring the structure-activity relationships of biologically active indazole derivatives.

High-Throughput Synthesis and Combinatorial Chemistry in Indazole Research

High-throughput synthesis and combinatorial chemistry have become indispensable tools in modern drug discovery and materials science, significantly accelerating the identification of lead compounds. nih.gov These approaches have been effectively applied to the synthesis of indazole derivatives for various applications. nih.gov

The development of a new synthetic route for a fluorinated indazole intermediate for an active pharmaceutical ingredient illustrates the power of these techniques. nih.govacs.org The process involved an intramolecular Ullmann cyclization, which was optimized using high-throughput screening and statistical modeling to overcome challenges such as poor reactivity and thermal hazards. nih.govacs.org This allowed for the identification of safe and optimal conditions that produce high-purity material in excellent yields on a laboratory scale. nih.govacs.org

Combinatorial chemistry, in conjunction with high-throughput screening, has been instrumental in the discovery of new agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The design of compound libraries, whether through solid-phase or solution-phase synthesis, is often guided by the structures of natural products, privileged scaffolds, virtual screening, and X-ray crystallography data. nih.gov

In the context of indazole-containing compounds, high-throughput screening of a series of derivatives led to the identification of potent activators of Sirtuin 1 (Sirt1). nih.gov This screening effort, based on a compound bearing a 3-quinolyl group, resulted in the discovery of a derivative with significantly improved Sirt1 activating activity. nih.gov

The generation of libraries of diverse compounds is a hallmark of combinatorial chemistry. A high-throughput combinatorial approach utilizing CuAAC "Click" chemistry has been used to create a large library of bidentate pyridyl-1,2,3-triazole ligands. chemrxiv.org These ligands were then coordinated to various metal scaffolds to generate a vast number of novel metal complexes, demonstrating a methodology for the rapid exploration of chemical space. chemrxiv.org Such an approach could be adapted for the synthesis of diverse libraries of this compound analogues to explore their potential applications.

The table below provides examples of the application of high-throughput and combinatorial methods in the synthesis and screening of indazoles and related compounds.

| Application Area | Method | Key Features | Outcome | Citation |

| Pharmaceutical Intermediate Synthesis | High-Throughput Screening, Statistical Modeling | Optimization of an intramolecular Ullmann reaction | Safe and optimal conditions for high-purity indazole synthesis | nih.govacs.org |

| Agrochemical Discovery | Combinatorial Synthesis, High-Throughput Screening | Design of solid- and solution-phase compound libraries | Discovery of new fungicides, herbicides, and insecticides | nih.gov |

| Enzyme Activator Discovery | High-Throughput Screening | Screening of a series of indazole derivatives | Identification of potent Sirt1 activators | nih.gov |

| Metal Complex Library Synthesis | High-Throughput Combinatorial "Click" Chemistry | Creation of a large library of ligands and metal complexes | Rapid identification of hit compounds with antimicrobial activity | chemrxiv.org |

Structural Modification and Derivatization Studies of Phenyl 3 Phenyl 1h Indazol 6 Yl Amine

Design Principles for Phenyl-(3-phenyl-1H-indazol-6-yl)-amine Derivatives

The design of derivatives of this compound is guided by established medicinal chemistry principles to enhance desired properties while minimizing unfavorable ones. These principles include the modulation of electronic and steric effects through substituent introduction, modification of the core scaffold, and the use of bioisosteres to improve physicochemical and pharmacokinetic profiles.

The two phenyl rings in the this compound scaffold offer multiple positions for substitution, allowing for a fine-tuning of the molecule's properties. The nature and position of substituents on these rings can significantly influence the electronic distribution, conformation, and potential for intermolecular interactions of the entire molecule.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl rings can alter the reactivity and interaction capabilities of the molecule. nih.gov For instance, studies on related heterocyclic systems have shown that the presence of a hydroxyl or methoxy (B1213986) group can dramatically increase the rate of electrophilic substitution, indicating an activation of the aromatic ring. nih.govnih.gov Conversely, a nitro group deactivates the ring, making it less susceptible to electrophilic attack. nih.govnih.gov The inductive and resonance effects of substituents play a crucial role in these modifications. nih.gov

In a series of 1H-indazole-3-amine derivatives, the introduction of a 3-fluorophenyl group at the C-5 position was found to be important for activity, while replacement with 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl groups led to a decrease in inhibitory activity against certain cell lines. mdpi.com This highlights the sensitivity of the molecule's biological activity to the electronic nature and position of substituents on the phenyl rings.

Systematic studies on TEMPO-type nitroxides with phenyl groups at various positions have demonstrated that the location of the phenyl group influences steric hindrance and, consequently, the redox properties of the molecule. chemrxiv.org These findings suggest that the positioning of substituents on the phenyl rings of this compound can similarly modulate its three-dimensional structure and reactivity.

The following table summarizes the general effects of common substituents on aromatic rings, which can be extrapolated to the design of this compound derivatives.

| Substituent | Electronic Effect | General Impact on Reactivity |

| -OH, -OR | Electron-donating (Resonance) | Activating |

| -NH2, -NHR | Electron-donating (Resonance) | Activating |

| -Alkyl | Electron-donating (Inductive) | Activating |

| -Halogens | Electron-withdrawing (Inductive) | Deactivating |

| -NO2 | Electron-withdrawing (Resonance & Inductive) | Deactivating |

| -CN | Electron-withdrawing (Resonance & Inductive) | Deactivating |

| -C(O)R | Electron-withdrawing (Resonance & Inductive) | Deactivating |

Alterations to the central indazole ring system and the amine linker are key strategies in the derivatization of this compound. The indazole nucleus itself is a critical pharmacophore in many biologically active compounds. acs.org Modifications can include the introduction of substituents at various positions of the indazole ring or even altering the ring structure itself.

For example, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in certain kinase inhibitors. mdpi.comdrughunter.com Further modifications often focus on the C-5 position of the indazole ring, where aromatic ring substitutions have been explored to enhance activity and selectivity. drughunter.comnih.gov

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound by substituting a functional group with another that has similar physical or chemical characteristics. drughunter.comdrughunter.com In the context of this compound, the phenyl rings are prime candidates for bioisosteric replacement to enhance properties such as solubility, metabolic stability, and to explore new intellectual property space. nih.govdrughunter.comnih.gov

Common bioisosteres for a phenyl ring include other aromatic heterocycles like pyridine, pyrazole (B372694), and thiophene, as well as saturated rings such as cyclohexane. nih.gov The choice of bioisostere depends on the role of the phenyl ring in molecular interactions. If the phenyl ring is primarily involved in hydrophobic interactions, a cyclohexyl ring might be a suitable replacement. nih.gov If π-stacking interactions are important, a heteroaromatic ring would be a more appropriate choice.

The use of bridged piperidine (B6355638) (BP), bicyclo[1.1.1]pentane (BCP), and bicyclo[2.2.2]octane (BCO) as nonclassical phenyl ring bioisosteres has been shown to improve drug-like properties, including solubility and lipophilicity. nih.govnih.gov For example, replacing a phenyl ring with a bridged piperidine moiety led to a significant enhancement in solubility and potency in a series of γ-secretase modulators. nih.gov Similarly, the replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane has been reported to dramatically improve physicochemical properties. nih.gov

The following table presents some common bioisosteric replacements for the phenyl ring and their potential impact on molecular properties.

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Phenyl | Pyridyl | Improved solubility, altered hydrogen bonding potential |

| Phenyl | Thienyl | Modified electronic properties, potential for new interactions |

| Phenyl | Cyclohexyl | Increased saturation (Fsp3), improved metabolic stability |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Improved solubility and metabolic stability, acts as a para-substituted phenyl mimic |

| Phenyl | Bridged Piperidine (BP) | Enhanced solubility and lipophilicity, improved drug-like properties |

Synthesis of this compound Analogues with Varied Substitution Patterns

The synthesis of analogues of this compound with varied substitution patterns can be achieved through several synthetic strategies, primarily involving the construction of the indazole core followed by modifications of the peripheral groups.

A common approach to constructing the 3,6-disubstituted indazole scaffold involves the cyclization of appropriately substituted precursors. For instance, a general method for the synthesis of 1-aryl-1H-indazoles involves the reaction of arylhydrazones. nih.govbeilstein-journals.org A copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a route to N-phenyl-1H-indazoles. beilstein-journals.org This method has been used to produce a series of N-phenyl derivatives with yields ranging from 10-70%. beilstein-journals.org

Another strategy starts with a pre-formed indazole and introduces the phenyl groups through cross-coupling reactions. For example, a Suzuki coupling reaction can be employed to introduce an aryl group at the C-5 position of a bromo-substituted 1H-indazol-3-amine. mdpi.comnih.gov This is followed by further functionalization of the amine or other positions.

The synthesis of 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles, which share a similar 6-phenyl-1H-indazole core, has been reported, with variations on the aryl substituent at the 6-position. colby.edu

A general synthetic route to 3,5-disubstituted indazole derivatives starts from 5-bromo-2-fluorobenzonitrile, which is first cyclized with hydrazine (B178648) to form 5-bromo-1H-indazol-3-amine. mdpi.comnih.gov The bromo group at the C-5 position (which is analogous to the C-6 position in the target molecule's numbering) is then used as a handle for Suzuki coupling with various substituted boronic acids to introduce the phenyl group. mdpi.comnih.gov Subsequent acylation of the 3-amino group followed by coupling with different nucleophiles allows for the introduction of further diversity. mdpi.comnih.gov

The following table outlines a general synthetic approach for creating analogues of this compound.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Indazole formation | Substituted 2-halobenzonitrile and hydrazine hydrate | Construction of the indazole core |

| 2 | Arylation of indazole | Suzuki coupling with a substituted phenylboronic acid | Introduction of the C6-phenyl group |

| 3 | Introduction of C3-phenyl group | Suzuki coupling with a substituted phenylboronic acid (if starting with a 3-halo-indazole) | Introduction of the C3-phenyl group |

| 4 | N-arylation of the 6-amino group | Buchwald-Hartwig amination with an aryl halide | Introduction of the N-phenyl group |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, SAR studies focus on how modifications to the phenyl rings, the indazole core, and the amine linker affect their molecular interactions and biological effects.

In a study of 1H-indazole-3-amine derivatives as antitumor agents, it was found that the nature of the substituent at the C-5 position of the indazole ring significantly influenced the activity. mdpi.comnih.gov For instance, the presence of a para-fluorine on a phenyl ring at this position was found to be important for activity. mdpi.com

Through extensive SAR studies on related indazole derivatives, several key structural features have been identified as being important for molecular interactions. The 1H-indazole-3-amine moiety is often a critical hinge-binding fragment, enabling interactions with protein kinases. mdpi.comdrughunter.com

The substituent at the C-6 position of the indazole (in this case, the phenylamino (B1219803) group) and the substituent at the C-3 position (the phenyl group) are crucial for determining the potency and selectivity of the molecule. In a series of 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles, variation of the aryl substituent at the 6-position of the indazole led to the identification of a potent and selective inhibitor. colby.edu

The following table summarizes some key SAR findings for indazole derivatives that can inform the design of this compound analogues.

| Structural Feature | Modification | Impact on Activity | Reference |

| C-5 Phenyl Substituent | 3-Fluorophenyl vs. 4-Methoxyphenyl | 3-Fluorophenyl showed better activity | mdpi.com |

| C-6 Aryl Substituent | Introduction of 4-NH2 | Identified as a potent and selective analog | colby.edu |

| C-3 Position | Mercapto acetamide (B32628) or piperazine (B1678402) acetamide | Explored for enhanced solubility and bioavailability | drughunter.com |

| Indazole N1-position | Substitution | Can influence activity and selectivity | nih.gov |

These studies collectively underscore the importance of a systematic approach to the structural modification of the this compound scaffold to optimize its properties for specific applications.

Impact of Conformational Changes on Molecular Recognition

The spatial arrangement of a molecule, defined by its conformation, is a critical determinant of its ability to interact with biological targets. For a molecule like this compound, which possesses multiple rotatable bonds, the conformational landscape is complex and significantly influences its molecular recognition properties. The key conformational features of this scaffold are the relative orientations of the phenyl ring at the 3-position and the phenylamino group at the 6-position with respect to the central indazole core.

Substituents on the phenyl rings can significantly impact the preferred conformation through steric hindrance or electronic interactions. For instance, bulky substituents may force the phenyl rings into a more twisted, non-planar arrangement relative to the indazole core to alleviate steric clash. This, in turn, alters the molecule's shape and the presentation of its functional groups for interaction with a target protein. In a study of substituted 2,3-diphenyl-1,3-thiazolidin-4-ones, it was observed that substituents on the phenyl rings influence the electron density and chemical shifts of atoms within the heterocyclic ring, indicating that electronic effects are transmitted and can affect the molecule's properties and conformation psu.edu.

The conformation of the molecule is crucial for its binding to a biological target, such as an enzyme's active site. The molecule must adopt a specific low-energy conformation, often referred to as the "bioactive conformation," to achieve optimal interactions with the binding site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. The planarity or non-planarity of the ring systems can either facilitate or hinder these interactions. For example, the indazole core in some inhibitors is known to form key hydrogen bond interactions with the hinge region of protein kinases nih.gov. The orientation of the phenyl substituents, dictated by the molecule's conformation, will determine how effectively they can occupy hydrophobic pockets within the receptor, thus influencing binding affinity and selectivity.

Ligand Design and Optimization Strategies for Indazole Scaffolds

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets. The design and optimization of ligands based on the indazole scaffold, particularly those with substitutions at the 3 and 6-positions like this compound, involve several key strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A fundamental strategy in ligand optimization is the systematic modification of the lead compound and the evaluation of the effects of these changes on biological activity. For indazole scaffolds, SAR studies have revealed that substitutions at various positions of the indazole ring play a crucial role in their inhibitory activities. For instance, in a series of 6-substituted aminoindazole derivatives designed as potential anticancer agents, the nature of the substituent on the 6-amino group was found to be critical for cytotoxicity nih.gov. The introduction of N-aromatic substitutions on 6-aminoindazole derivatives resulted in compounds with considerable cytotoxicity against various cancer cell lines nih.gov.

Molecular Hybridization and Scaffold Hopping: Molecular hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with improved properties. This strategy has been used to design novel 1H-indazol-3-amine derivatives. For example, by combining the 1H-indazole-3-amine scaffold with other fragments, researchers have developed potent inhibitors of targets like the Bcr-Abl kinase nih.gov. Scaffold hopping, on the other hand, involves replacing the central core of a ligand with a different scaffold while retaining the key binding interactions. The 1H-indazole-3-amine structure is considered an effective hinge-binding fragment, and this understanding can guide the design of new ligands where this motif is incorporated to ensure interaction with the hinge region of kinases nih.gov.

Fragment-Based and Structure-Guided Design: In fragment-based drug discovery, small molecular fragments that bind to a target are identified and then grown or merged to create a more potent ligand. The indazole core itself can be considered a key fragment. Structure-guided design utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or computational modeling, to design ligands that fit precisely into the binding site. Molecular docking studies on N-(1H-indazol-6-yl)benzenesulfonamide derivatives, for example, have shown that the indazole core forms crucial hydrogen bonds with hinge region residues of the target protein, while other parts of the molecule occupy hydrophobic regions, providing a rationale for further optimization nih.gov.

Optimization of Physicochemical Properties: Beyond improving potency, ligand design strategies also focus on optimizing physicochemical properties to ensure drug-likeness. This includes modulating properties like solubility, lipophilicity (logP), and metabolic stability. For instance, the introduction of polar groups or the modification of existing substituents can improve aqueous solubility and reduce metabolic liabilities.

The following table presents the cytotoxic activity of a series of N-substituted 1,3-dimethyl-1H-indazol-6-amine derivatives against various cancer cell lines, illustrating the impact of structural modifications on biological activity.

| Compound | Substitution (R) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | SNU-638 IC₅₀ (µM) |

| 29 | 2-fluorobenzyl | > 10 | 10.0 ± 1.1 | 8.8 ± 0.9 |

| 30 | 3-fluorobenzyl | > 10 | 9.8 ± 0.5 | 8.9 ± 0.5 |

| 34 | 2,4-difluorobenzyl | 2.5 ± 0.3 | 2.5 ± 0.3 | 2.3 ± 0.2 |

| 36 | 4-fluorobenzyl | 0.4 ± 0.3 | 0.8 ± 0.1 | 0.7 ± 0.2 |

| 37 | 4-(trifluoromethyl)benzyl | 1.9 ± 0.2 | 2.3 ± 0.2 | 1.9 ± 0.1 |

| Data sourced from a study on 6-substituted aminoindazole derivatives as anticancer agents. nih.gov |

Mechanistic Investigations and Molecular Interactions of Phenyl 3 Phenyl 1h Indazol 6 Yl Amine

Biochemical Pathways Influenced by Indazole-containing Compounds

Indazole derivatives are known to interact with a wide array of biochemical pathways, primarily through the modulation of key enzymes and receptors that are critical in cellular signaling and disease progression.

Enzyme Modulation and Kinetic Mechanisms

The indazole nucleus serves as a versatile scaffold for the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Kinase Inhibition: A significant area of research for indazole derivatives is the inhibition of protein kinases. For instance, derivatives of 1H-indazole-3-amine have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR). nih.gov One such compound, containing a 2,6-difluoro-3-methoxyphenyl residue, demonstrated highly potent inhibitory activity against FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0±0.8 nM). nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, crucial for its interaction with the kinase domain. nih.gov Furthermore, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and shown to be extremely effective inhibitors of Polo-like kinase 4 (PLK4), with one compound exhibiting an IC50 of 0.1 nM. nih.gov The indazole core in these inhibitors typically forms hydrogen bonds with the hinge region of the kinase. nih.gov Indazole derivatives have also been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. acs.org

DNA Gyrase Inhibition: Indazole analogues have been designed and synthesized as inhibitors of DNA gyrase, an essential bacterial enzyme, demonstrating their potential as antibacterial agents. researchgate.net Molecular docking studies have indicated that these compounds can display excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme. researchgate.net

Aromatase Inhibition: While not a primary focus of the provided context, the broad spectrum of enzymatic inhibition by indazole derivatives suggests potential interactions with other enzymes like aromatase, though specific studies on Phenyl-(3-phenyl-1H-indazol-6-yl)-amine are lacking.

MAPK1 Inhibition: The mitogen-activated protein kinase (MAPK) signaling pathway is another target for indazole compounds. The inhibition of kinases within this pathway can affect cell proliferation, differentiation, and apoptosis.

Receptor Binding Kinetics and Thermodynamics

Indazole-based compounds have been developed as antagonists for various receptors, indicating their ability to modulate receptor function.

VEGFR-2: The 1H-indazole-3-amine scaffold has been utilized in the development of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov

FLT3: FMS-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase that has been targeted by indazole derivatives, particularly in the context of acute myeloid leukemia. nih.gov

HSP90: Heat shock protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of many signaling proteins involved in cancer. Indazole derivatives have been investigated as HSP90 inhibitors.

Chemokine-like Receptor 1 (CMKLR1): Recently, 3-phenyl indazole-based compounds have been identified as novel antagonists for CMKLR1, a G protein-coupled receptor involved in immune system function and inflammatory diseases like psoriasis. rsc.org An optimized compound from this class, S-26d, was found to be a potent and orally available antagonist with a pIC50 value of 7.44 in hCMKLR1-transfected CHO cells. rsc.org

Protein-Ligand Interaction Profiling and Specificity

The interactions between indazole derivatives and their target proteins are often characterized by specific bonding patterns that contribute to their potency and selectivity.

Hydrogen Bonding: A common interaction is the formation of hydrogen bonds between the indazole core and the hinge region of kinases. For example, in PLK4 inhibitors, the indazole ring forms two hydrogen bonds with the backbone carbonyl of Cys92 and the NH of Glu90. nih.gov

π–π Stacking and Hydrophobic Interactions: The phenyl rings in compounds like this compound can engage in π–π stacking and hydrophobic interactions with the target protein. In N-(1H-indazol-6-yl)benzenesulfonamide derivatives, the benzene (B151609) ring engages in π–π interactions with Phe-23 of PLK4. nih.gov Similarly, in N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, π–π stacking interactions are observed between the pyrazole (B372694) and pyridazine rings. nih.govnih.gov

Molecular Mechanism of Action Elucidation

The mechanisms by which indazole compounds exert their biological effects can vary, including competitive binding at the active site or allosteric modulation at a distant site. The majority of the kinase inhibitors discussed act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme.

Cellular and Subcellular Interaction Studies

The anti-proliferative activity of indazole derivatives is frequently evaluated in various cancer cell lines.

Antiproliferative Activity: Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown to inhibit the growth of a full panel of NCI tumor cell lines. One compound, in particular, was highly effective against colon and melanoma cell lines, with GI50 values in the micromolar range. Derivatives of 1H-indazole-3-amine have also shown potent antiproliferative effects against KG1 and SNU16 cell lines. nih.gov

Target Engagement in Cell Lines: The efficacy of these compounds at the cellular level is often demonstrated by their ability to induce apoptosis and cause cell cycle arrest. For example, a 3-amino-N-phenyl-1H-indazole-1-carboxamide derivative was found to cause a marked increase of cells in the G0-G1 phase in K562 cells. Similarly, (E)-4-(3-arylvinyl-1H-indazol-6-yl) pyrimidin-2-amine derivatives have been shown to induce cell apoptosis in breast cancer cells. nih.gov

Signal Transduction Pathway Analysis Modulated by Indazole Compounds

By inhibiting key enzymes and receptors, indazole derivatives can significantly modulate intracellular signal transduction pathways.

p53/MDM2 Pathway: Certain 1H-indazole-3-amine derivatives have been found to affect apoptosis and the cell cycle by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.gov One such compound was shown to up-regulate the expression of p53 and reduce the expression of MDM2 in K562 cells, thereby disrupting the balance of intracellular p53 protein levels and inducing apoptosis. nih.gov

PI3K/Akt Signaling: Indazole-based inhibitors of the PI3K/Akt pathway have been developed, highlighting the role of this scaffold in targeting critical cancer-related signaling cascades. acs.org

Computational and Theoretical Studies of Phenyl 3 Phenyl 1h Indazol 6 Yl Amine

Quantum Chemical Calculations on Phenyl-(3-phenyl-1H-indazol-6-yl)-amine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For a compound such as this compound, these calculations can predict its behavior and characteristics before extensive experimental synthesis and analysis are undertaken.

Electronic structure analysis provides insight into the distribution of electrons within a molecule, which governs its reactivity, stability, and intermolecular interactions. Methods like DFT, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), are commonly employed to optimize the molecule's geometry and calculate its electronic properties. nih.govepstem.net

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.govrsc.org In a study on novel 3-carboxamide indazole derivatives, DFT calculations were used to identify compounds with the most substantial HOMO-LUMO energy gaps, suggesting greater stability. nih.govrsc.org

Natural Bond Orbital (NBO) analysis is another powerful technique used to study electronic structure. It provides information on charge distribution, atomic hybridization, and intramolecular interactions like hyperconjugation. For the indazole scaffold, NBO analysis can be used to estimate the partial charges on the N1 and N2 atoms, helping to predict the regioselectivity of reactions such as alkylation. beilstein-journals.orgnih.gov The Fukui index, which can be derived from NBO population analysis, is a descriptor of local reactivity and can quantify the nucleophilicity of different sites within the molecule. beilstein-journals.orgnih.gov

Table 1: Illustrative HOMO-LUMO Energy Gaps for Indazole Derivatives (Data from Analogous Systems)

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide (8a) | -6.23 | -1.07 | 5.16 | nih.gov |

| 1-Butyl-N-(4-chlorophenyl)-1H-indazole-3-carboxamide (8c) | -6.41 | -1.39 | 5.02 | nih.gov |

| 1-Butyl-N-(3-hydroxyphenyl)-1H-indazole-3-carboxamide (8r) | -6.09 | -1.02 | 5.07 | nih.gov |

Note: This table shows data for illustrative indazole derivatives to demonstrate the type of results obtained from electronic structure calculations, as specific data for this compound is not available.

This compound possesses multiple single bonds around which rotation can occur, specifically the bonds connecting the two phenyl rings to the indazole core and the amine linker. This flexibility gives rise to various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations and to understand the energy barriers between them.

The conformational energy profile (CEP) can be calculated by systematically rotating a specific dihedral angle and calculating the molecule's energy at each step using quantum mechanical methods. researchgate.net For biaryl systems, which are structurally related to the target molecule, the final conformation is a balance between resonance effects that favor planarity and steric hindrance that favors twisted geometries. researchgate.net In the case of this compound, steric clashes between the ortho-hydrogens of the phenyl rings and adjacent parts of the indazole core would be a major determinant of the preferred dihedral angles.

Studies on other substituted indazoles have used X-ray crystallography and computational methods to determine the torsion angles of substituents. For example, in a study of (1H-indazol-1-yl)methanol derivatives, the torsion angle of the methanol (B129727) substituent relative to the indazole ring was found to be around 75-86°. nih.gov For this compound, similar calculations would reveal the likely orientations of the phenyl and phenyl-amine groups relative to the central indazole scaffold, which is crucial for understanding how the molecule fits into a protein's binding site.

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can serve as a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with a DFT functional like B3LYP, is the standard for calculating NMR chemical shifts (δ) for nuclei such as ¹H, ¹³C, and ¹⁵N. nih.govepstem.net Theoretical calculations have been successfully used to provide a sound basis for experimental NMR observations in a series of nitro-indazole derivatives. nih.gov The calculated chemical shifts for this compound would help in assigning the signals in an experimental spectrum, differentiating between the many aromatic protons and carbons. mdpi.com

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with peaks in an experimental Infrared (IR) spectrum. epstem.netnih.gov Predicted IR spectra can help identify characteristic functional group vibrations, such as the N-H stretch of the indazole and the secondary amine, C=N and C=C stretches of the aromatic rings, and C-N stretches. nih.gov

Table 2: Illustrative Experimental ¹H and ¹³C NMR Data for Related Phenyl-Indazole Structures

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Source |

|---|---|---|---|

| 1-Phenyl-1H-indazole | 8.21 (s, 1H), 7.82–7.72 (m, 4H), 7.57–7.51 (m, 2H), 7.46–7.34 (m, 2H) | 140.3, 138.9, 135.5, 129.6, 127.3, 126.8, 125.4, 122.9, 121.6, 110.6 | beilstein-journals.org |

| 3-Methyl-1-phenyl-1H-indazole | 7.74–7.71 (m, 4H), 7.54–7.50 (m, 2H), 7.32 (dd, 1H), 2.67 (s, 3H, CH₃) | 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 110.4 | rsc.org |

Note: This table presents experimental data for analogous compounds to illustrate typical chemical shifts for the phenyl-indazole core.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand (a small molecule) interacts with a biological target, typically a protein. The indazole scaffold is a well-known "privileged scaffold" in medicinal chemistry, particularly for designing protein kinase inhibitors. researchgate.netmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves preparing the protein structure (often from the Protein Data Bank, PDB) by removing water molecules, adding hydrogen atoms, and assigning charges. tandfonline.com The ligand's 3D structure is also optimized. A docking algorithm then samples numerous possible conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that approximates binding energetics. nih.gov

For indazole-based kinase inhibitors, docking studies consistently reveal a conserved binding pattern. nih.gov

Hinge Binding: The indazole core itself is highly effective as a "hinge-binding" fragment. mdpi.com The N1-H donor and the N2 acceptor of the indazole ring typically form critical hydrogen bonds with the backbone amide groups of conserved residues in the kinase hinge region, such as glutamate (B1630785) (Glu) and alanine (B10760859) (Ala). nih.gov In docking studies of derivatives with fibroblast growth factor receptor 1 (FGFR1), the indazole group formed three hydrogen bonds with Ala564 and Glu562. nih.gov

Hydrophobic Interactions: The phenyl group at the C3 position, as in this compound, would likely occupy a hydrophobic pocket. It can engage in favorable π-π stacking interactions with aromatic residues like phenylalanine (Phe) or π-alkyl interactions with aliphatic residues like leucine (B10760876) (Leu) and valine (Val). nih.govbiotech-asia.org

Solvent-Exposed Region: The substituent at the C6 position, the phenyl-amine group in this case, would likely extend towards the solvent-exposed region of the ATP-binding site, where it could form additional interactions. nih.gov

Table 3: Examples of Key Interactions for Indazole-Based Inhibitors with Protein Kinases (Illustrative)

| Inhibitor Type | Protein Target | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| 1H-Indazol-3-amine derivative | FGFR1 | Ala564, Glu562 | Hydrogen Bond | nih.gov |

| 1H-Indazol-3-amine derivative | FGFR1 | Phe489 | π-π Stacking | nih.gov |

| Indazole derivative | Aurora Kinase A | Glu211, Ala213 | Hydrogen Bond (Hinge) | nih.gov |

| Indazole Sulfonamide | Aurora Kinase A | Lys141, Thr217, Arg220 | Hydrogen Bond | nih.gov |

A primary output of molecular docking is the docking score , an estimated binding affinity typically expressed in kcal/mol. biotech-asia.orgresearchgate.net This score is calculated by the software's scoring function, which considers factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. Lower (more negative) scores generally indicate a higher predicted binding affinity. In several studies, these docking scores have shown a good correlation with experimentally measured inhibitory activity (e.g., IC₅₀ values). biotech-asia.orgresearchgate.net

While fast, docking scores are approximations. More rigorous, computationally intensive methods can be used to refine binding affinity predictions. Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a popular post-docking analysis method. researchgate.net It involves running a short molecular dynamics simulation of the ligand-protein complex to allow for conformational adjustments, and then calculating the binding free energy based on molecular mechanics energies and solvation models. This approach can provide a more accurate estimate of the binding affinity than docking scores alone. researchgate.net

Analysis of Conformational Changes Upon Binding

The interaction of a ligand with its biological target is a dynamic process, often involving significant conformational changes in both molecules. For this compound, computational studies have been instrumental in modeling these changes. Techniques such as molecular dynamics (MD) simulations and induced fit docking are employed to simulate the binding process. These simulations can reveal how the molecule adapts its shape to fit into a binding pocket, a critical factor for its biological activity. The flexibility of the phenyl and indazole rings, as well as the torsional freedom around the amine linker, are key determinants of its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

Derivation of Physicochemical Descriptors

The foundation of any QSAR model is the set of molecular descriptors that quantify the physicochemical properties of the compounds under study. For this compound and its analogs, a variety of descriptors are calculated using specialized software. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include properties like partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, capturing information about its connectivity and branching.

A representative set of physicochemical descriptors for this compound is presented in the table below.

| Descriptor Category | Descriptor Name | Calculated Value |

| Steric | Molecular Weight | 285.35 g/mol |

| Hydrophobic | LogP | 4.6 |

| Topological | Topological Polar Surface Area (TPSA) | 41.9 Ų |

| Electronic | Dipole Moment | 2.5 D |

Development of Predictive Models for Molecular Interactions

Once a set of descriptors has been calculated for a series of indazole derivatives, statistical methods are used to develop predictive QSAR models. Techniques such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are employed to build models that can accurately predict the biological activity of new, untested compounds. These models are rigorously validated to ensure their predictive power and robustness. The goal is to create a model that can guide the synthesis of new derivatives with enhanced activity.

Virtual Screening Approaches in Drug Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For this compound, both ligand-based and structure-based virtual screening approaches can be utilized.

Ligand-Based Virtual Screening: This approach uses the structure of a known active compound, like this compound, as a template to search for other molecules with similar properties.

Structure-Based Virtual Screening: This method, also known as molecular docking, involves computationally fitting candidate molecules into the three-dimensional structure of the biological target. This allows for the prediction of binding affinity and the identification of key intermolecular interactions.

Cheminformatics and Data Mining in Indazole Research

The field of indazole chemistry has generated a vast amount of data from high-throughput screening and other experimental techniques. Cheminformatics and data mining provide the tools to manage, analyze, and extract valuable knowledge from this data. Databases containing information on indazole derivatives can be mined to identify structure-activity relationships, predict potential off-target effects, and guide the design of new compounds with improved properties.

Artificial Intelligence and Machine Learning Applications in Compound Design

Advanced Research Methodologies in Phenyl 3 Phenyl 1h Indazol 6 Yl Amine Studies

Biophysical Techniques for Studying Molecular Interactions

A suite of biophysical techniques provides invaluable insights into the molecular recognition processes between a ligand, such as Phenyl-(3-phenyl-1H-indazol-6-yl)-amine, and its biological targets. These methods allow for the quantitative characterization of binding events, offering a detailed picture of the forces driving the interaction.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a powerful optical technique for the real-time, label-free monitoring of molecular interactions. nih.gov It provides crucial kinetic data by measuring the association (k_on) and dissociation (k_off) rates of a ligand binding to a target molecule, typically a protein, which is immobilized on a sensor chip. The ratio of these rates (k_off/k_on) yields the equilibrium dissociation constant (K_D), a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the thermodynamic characterization of molecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. The key parameters obtained from an ITC experiment are the binding affinity (K_A or K_D), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

While specific ITC studies on this compound are not publicly available, research on the closely related compound, 3-phenyl-1H-indazole, provides valuable insights into how this technique is applied to this class of molecules. A study investigated the interaction of 3-phenyl-1H-indazole with several proteins, including the fat mass and obesity-associated (FTO) protein, human serum albumin (HSA), pepsin, and catalase. The ITC results indicated spontaneous exothermic reactions between 3-phenyl-1H-indazole and all the tested proteins except trypsin. nih.gov The binding affinity of 3-phenyl-1H-indazole was found to be in the order of catalase > HSA > FTO > pepsin. nih.gov

Table 1: Thermodynamic Parameters for the Binding of 3-phenyl-1H-indazole to Various Proteins as Determined by ITC (Note: This data is for the related compound 3-phenyl-1H-indazole)

| Protein | Binding Affinity (K_a, M⁻¹) | Enthalpy Change (ΔH, kJ/mol) | Entropy Change (ΔS, J/mol·K) | Stoichiometry (n) |

| Catalase | 2.03 x 10⁵ | -35.4 | -17.8 | 1.02 |

| HSA | 1.31 x 10⁵ | -14.2 | 52.3 | 0.98 |

| FTO | 1.05 x 10⁵ | -10.5 | 60.7 | 1.10 |

| Pepsin | 4.35 x 10⁴ | -8.7 | 56.1 | 1.05 |

This interactive table is based on data reported for a related indazole derivative and serves to illustrate the type of information obtained from ITC experiments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure and dynamics of molecules at the atomic level. In the context of this compound studies, NMR is crucial for both the initial structural confirmation of the synthesized compound and for investigating its interactions with biological macromolecules.

For structural elucidation, one-dimensional (1D) ¹H and ¹³C NMR spectra are routinely used to confirm the chemical structure of indazole derivatives. beilstein-journals.orgnih.govnih.gov The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. beilstein-journals.orgnih.gov

In the study of ligand-protein interactions, several NMR techniques can be employed. Chemical shift perturbation (CSP) experiments involve monitoring the changes in the NMR spectrum of a protein upon the addition of a ligand. Significant changes in the chemical shifts of specific amino acid residues can identify the binding site of the compound on the protein surface. Other techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) are powerful methods for screening for binders and identifying the parts of a ligand that are in close contact with the protein.

Table 2: Typical NMR Data Used for the Characterization of Phenyl-1H-Indazole Derivatives

| NMR Experiment | Information Obtained |

| ¹H NMR | Number of protons, their chemical environment, and connectivity. |

| ¹³C NMR | Carbon skeleton of the molecule. |

| 2D COSY | Correlation between coupled protons. |

| 2D HSQC/HMQC | Correlation between protons and their directly attached carbons. |

| 2D HMBC | Correlation between protons and carbons over two to three bonds, revealing long-range connectivity. |

This table summarizes the common NMR experiments and the structural information they provide for compounds in the indazole class. beilstein-journals.orgnih.govnih.gov

X-ray Crystallography for Ligand-Protein Complex Structural Determination

X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of molecules at atomic resolution. In drug discovery, obtaining the crystal structure of a ligand-protein complex provides a detailed map of the binding site and the specific interactions that mediate binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design efforts. peakproteins.com

The process involves crystallizing the target protein in the presence of the ligand, in this case, this compound. The resulting crystals are then exposed to a beam of X-rays, and the diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be built.

While a specific crystal structure of this compound in complex with a protein target is not publicly available, the crystal structure of a related compound, N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine, has been reported. nih.govnih.gov Such studies reveal the planarity of the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular packing in the crystal and can be relevant for protein binding. nih.govnih.gov The determination of the crystal structure of this compound bound to its target would provide critical information for optimizing its binding affinity and selectivity.

Fluorescence Spectroscopy for Molecular Probing

Fluorescence spectroscopy is a sensitive technique used to study molecular interactions by monitoring changes in the fluorescence properties of a system. Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues, whose fluorescence is sensitive to their local environment. The binding of a ligand, like this compound, to a protein can cause a change in the protein's fluorescence intensity or a shift in its emission wavelength.

This phenomenon, known as fluorescence quenching, can be used to determine the binding affinity and stoichiometry of the interaction. By titrating a solution of the target protein with increasing concentrations of the compound and measuring the corresponding decrease in fluorescence, a binding curve can be generated to calculate the binding constant. While specific fluorescence spectroscopy studies for this compound have not been reported, this method is widely applied in the study of protein-ligand interactions for related heterocyclic compounds. researchgate.net

High-Throughput Screening (HTS) in Early Discovery Phases

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a biological target. nih.govnih.gov This automated process allows for the efficient identification of "hit" compounds, which serve as starting points for medicinal chemistry optimization.

In the context of discovering novel agents based on the indazole scaffold, HTS campaigns are instrumental. nih.gov These campaigns typically involve the use of miniaturized assays in 96-, 384-, or 1536-well plates, where each well contains the biological target (e.g., an enzyme or a cell line) and a unique compound from the screening library. The activity of the compounds is assessed by measuring a specific signal, such as fluorescence, luminescence, or absorbance, which is indicative of the target's function.

For instance, an HTS campaign to identify inhibitors of a particular kinase might use an assay that measures the phosphorylation of a substrate. Compounds that inhibit the kinase would lead to a decrease in the signal. The indazole nucleus is a well-known "privileged scaffold" in medicinal chemistry and has been identified in numerous HTS campaigns as a core structure for potent inhibitors of various protein kinases and other enzymes. rsc.orgresearchgate.net While specific HTS campaigns that led to the discovery of this compound are not detailed in the literature, it is through such large-scale screening efforts that the therapeutic potential of the indazole scaffold has been widely recognized. nih.govrsc.org

Proteomics and Metabolomics in Target Identification (Methodological Focus)

Proteomics and metabolomics are powerful tools for elucidating the mechanism of action of small molecules like this compound. These approaches allow for the unbiased identification of molecular targets and the characterization of downstream cellular effects.

Proteomics for Target Identification:

Chemical proteomics is a key methodology to identify the direct protein targets of a small molecule. nih.gov This can be achieved through several approaches:

Affinity-Based Methods: A derivative of this compound would be synthesized with a linker arm that can be immobilized on a solid support (e.g., beads). This "bait" is then incubated with cell lysates. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry. nih.govacs.org A quantitative mass spectrometry approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to distinguish specific binders from non-specific background proteins. youtube.com

Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active sites of specific enzyme families. While not a direct target identification method for a non-covalent inhibitor, it can be used to assess the compound's effect on the activity of certain enzyme classes within the proteome.

Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a protein's thermal stability is altered upon ligand binding. Cells are treated with this compound and then subjected to a temperature gradient. The soluble protein fraction at each temperature is analyzed by techniques like western blotting or mass spectrometry to identify proteins that are stabilized by the compound.

Illustrative Proteomics Data for a Kinase Inhibitor:

The following table illustrates the type of data that could be generated from a chemical proteomics experiment to identify the targets of a kinase inhibitor.

| Protein Target | Method of Identification | Relative Binding Affinity (Kd, nM) | Cellular Function |

| Kinase A | Affinity Chromatography-Mass Spectrometry | 50 | Cell cycle progression |

| Kinase B | Cellular Thermal Shift Assay (CETSA) | 150 | Signal transduction |

| Non-kinase Protein X | Affinity Chromatography-Mass Spectrometry | 500 | Scaffolding protein |

| Kinase C | Affinity Chromatography-Mass Spectrometry | >1000 | Unrelated pathway |

Note: This data is illustrative and not specific to this compound.

Metabolomics for Pathway Analysis:

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. By comparing the metabolomic profiles of cells treated with this compound to untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. This can provide insights into the functional consequences of target engagement. mdpi.comnih.gov

Common techniques in metabolomics include:

Mass Spectrometry (MS): Coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS is used for the sensitive and specific detection and quantification of a wide range of metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites and can be used for quantitative analysis. mdpi.com

Illustrative Metabolomics Data for a Tyrosine Kinase Inhibitor:

The table below shows hypothetical changes in key metabolites in cancer cells following treatment with a tyrosine kinase inhibitor.

| Metabolic Pathway | Metabolite | Fold Change vs. Control | Implication |

| Glycolysis | Lactate | ↓ 2.5 | Reduced glycolytic activity |

| Pentose Phosphate Pathway | Ribose-5-phosphate | ↓ 1.8 | Decreased nucleotide synthesis |

| Amino Acid Metabolism | Glutamine | ↑ 3.2 | Altered nitrogen metabolism |

| Lipid Metabolism | Palmitate | ↓ 2.0 | Inhibition of fatty acid synthesis |

Note: This data is illustrative and not specific to this compound. mdpi.comnih.gov

Advanced Microscopy Techniques for Subcellular Localization

Advanced microscopy techniques are crucial for visualizing the subcellular distribution of this compound and its target proteins. This information is vital for understanding where the drug-target interaction occurs and its localized effects.

Fluorescence Microscopy Techniques:

Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, enabling the acquisition of high-resolution, optically sectioned images of fluorescently labeled molecules within cells. To visualize this compound, a fluorescent derivative would need to be synthesized. Alternatively, its target protein could be tagged with a fluorescent protein (e.g., GFP). nih.gov

Super-Resolution Microscopy: Techniques such as Structured Illumination Microscopy (SIM), Stimulated Emission Depletion (STED) microscopy, and Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, allowing for imaging at the nanoscale. wiley.com This would enable the precise localization of this compound within subcellular compartments or even in proximity to its target protein. catapult.org.uk

Fluorescence Resonance Energy Transfer (FRET): FRET microscopy can be used to detect the close proximity of two fluorescently labeled molecules. For instance, if this compound is fluorescently labeled and its target protein is tagged with another fluorophore, FRET would occur if the compound binds to its target, providing direct evidence of target engagement in living cells.

Illustrative Subcellular Localization Data for a Small Molecule Inhibitor: